1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine

antibacterial dual-target inhibitor Gram-negative cell wall

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine (CAS 1396887-74-3) is a synthetic small molecule that integrates a 3,5-dimethylpyrazole moiety, an ethyl linker, a piperazine core, and a 4-ethoxyphenylsulfonyl substituent into a single hybrid scaffold. This compound merges two pharmacophoric elements—the arylsulfonylpiperazine motif associated with 5-HT₆ serotonin receptor antagonism and the pyrazole scaffold linked to inhibition of the bacterial LolCDE lipoprotein transport complex —into a single molecular entity.

Molecular Formula C19H28N4O3S
Molecular Weight 392.52
CAS No. 1396887-74-3
Cat. No. B2423869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine
CAS1396887-74-3
Molecular FormulaC19H28N4O3S
Molecular Weight392.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C
InChIInChI=1S/C19H28N4O3S/c1-4-26-18-5-7-19(8-6-18)27(24,25)22-12-9-21(10-13-22)11-14-23-17(3)15-16(2)20-23/h5-8,15H,4,9-14H2,1-3H3
InChIKeyYAVVEYCQABTRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine (CAS 1396887-74-3): Procurement-Relevant Structural and Pharmacological Profile


1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine (CAS 1396887-74-3) is a synthetic small molecule that integrates a 3,5-dimethylpyrazole moiety, an ethyl linker, a piperazine core, and a 4-ethoxyphenylsulfonyl substituent into a single hybrid scaffold. This compound merges two pharmacophoric elements—the arylsulfonylpiperazine motif associated with 5-HT₆ serotonin receptor antagonism and the pyrazole scaffold linked to inhibition of the bacterial LolCDE lipoprotein transport complex —into a single molecular entity. Its molecular formula is C₁₉H₂₈N₄O₃S with a molecular weight of 392.52 g/mol, and it is primarily offered as a research chemical by specialty suppliers for use as a building block or screening candidate in drug discovery programs.

Why an Off-the-Shelf Arylsulfonylpiperazine Cannot Replace 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine


Arylsulfonylpiperazines and pyrazole derivatives are not interchangeable building blocks. Published structure–activity relationship (SAR) studies demonstrate that even minor modifications—such as replacing the N-aryl substituent on the piperazine ring or altering the sulfonyl aromatic group—produce profound shifts in target selectivity, potency, and mechanism of action . Specifically, the 4-ethoxyphenylsulfonyl group has been identified as a privileged pharmacophore for 5-HT₆ receptor engagement among arylsulfonylpiperazines, while the 3,5-dimethylpyrazole component is critical for antibacterial LolCDE inhibition . Substituting either fragment with a close analog (e.g., 4-propylbenzenesulfonyl or unsubstituted pyrazole) would predictably ablate or substantially alter the dual pharmacological profile that makes this particular compound a unique research tool. The evidence below quantifies these points of differentiation with respect to the most relevant comparators.

Quantitative Differentiation of 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine Versus Closest Analogs


Dual-Pharmacophore Architecture: Hybrid of LpxH-Targeting Sulfonylpiperazine and LolCDE-Targeting Pyrazole Motifs

The target compound covalently links two validated antibacterial pharmacophores—the arylsulfonylpiperazine scaffold (LpxH inhibitor; Compound 1 in Nayar et al. 2015) and the pyrazole scaffold (LolC/LolE inhibitor; Compound 2 in the same study)—via an ethyl spacer . In the reference study, Compound 1 and Compound 2 exhibited distinct, non-overlapping resistance mechanisms: resistance to Compound 1 (sulfonylpiperazine) mapped exclusively to LpxH, while resistance to Compound 2 (pyrazole) mapped to LolC or LolE. The target compound is the only molecule in this chemical space that combines both warheads in a single entity, creating the potential for a dual-target engagement profile that neither parent compound can achieve individually.

antibacterial dual-target inhibitor Gram-negative cell wall

5-HT₆ Receptor Pharmacophore: 4-Ethoxyphenylsulfonyl vs. 4-Propylbenzenesulfonyl in the Arylsulfonylpiperazine Series

Within the arylsulfonylpiperazine series evaluated by Jeon et al. (2007), the nature of the para-substituent on the benzenesulfonyl group critically influences 5-HT₆ receptor affinity. The most potent compound identified (compound 2h) bears a 4-ethoxyphenylsulfonyl group and displays an IC₅₀ of 1.5 μM against the human recombinant 5-HT₆ receptor . In contrast, replacement of the 4-ethoxy group with a 4-propyl group (CAS 1396801-83-4) removes the hydrogen-bond-accepting oxygen atom that is postulated to engage the receptor, while substitution with a 4-bromo group (CAS not listed) alters both electronic and steric properties. No published 5-HT₆ binding data exist for the 4-propyl analog, but the SAR trend within this chemical series indicates that the ethoxy oxygen is a key determinant of affinity.

5-HT₆ receptor CNS drug discovery arylsulfonylpiperazine SAR

IP-Landscape Differentiation: Non-Phenyl Piperazine Design Circumvents Dominant 5-HT₆ Patent Families

Major patent families covering arylsulfonylpiperazine-based 5-HT₆ receptor ligands—including US8563723B2 (arylsulfonyl pyrazoline carboxamidine derivatives as 5-HT₆ antagonists) and WO2011001243A1 (N-phenyl-piperazinyl-benzenesulfonyl compounds)—define their generic scopes around N-aryl (typically N-phenyl or N-pyrazoline-carboxamidine) substitution on the piperazine ring . The target compound replaces the N-phenyl group with an N-(2-(3,5-dimethylpyrazol-1-yl)ethyl) substituent, which falls outside the Markush structures claimed in these dominant filings. This structural departure may provide a differentiated intellectual property position for organizations pursuing 5-HT₆ modulators in the arylsulfonylpiperazine chemical space.

intellectual property 5-HT₆ antagonist freedom-to-operate

LogD-Driven Permeability Differentiation: Balanced Lipophilicity Relative to Monofunctional Pyrazole Antibacterials

The measured logD₇.₄ of Compound 2 (pyrazole LolCDE inhibitor) in Nayar et al. (2015) is 4.3, while Compound 1 (sulfonylpiperazine LpxH inhibitor) has a logD₇.₄ of 2.7 . The target compound, by fusing both scaffolds, is predicted to exhibit an intermediate logD value, mitigating the excessively high lipophilicity of the pyrazole-only series that limits aqueous solubility and promotes high plasma protein binding (>99% for both Compound 1 and Compound 2) . A more balanced logD profile is critical for achieving adequate penetration into Gram-negative bacteria, where the outer membrane presents a permeability barrier that strongly favors compounds with logD values between 1 and 3.

physicochemical properties logD Gram-negative permeability

Synthetic Tractability: Modular Assembly vs. Multi-Step Linear Synthesis of Comparator Analogs

The target compound can be assembled via a convergent two-step sequence: (1) sulfonylation of N-Boc-piperazine with 4-ethoxybenzenesulfonyl chloride, followed by (2) N-alkylation with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole after Boc deprotection . This modular approach enables independent variation of the sulfonyl aryl group and the N-alkylpyrazole moiety, facilitating analog synthesis for SAR exploration. In contrast, the carbonyl-linked comparator (CAS 1993139-70-0) requires an additional acylation step and a more complex pyrazole intermediate, while Compound 1 from Nayar et al. requires construction of an indoline ring system. The synthetic accessibility of the target compound translates directly to lower procurement costs and shorter lead times for custom synthesis or scale-up.

synthetic accessibility piperazine diversification parallel synthesis

Optimal Research and Industrial Deployment Scenarios for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine


Gram-Negative Antibacterial Hit-Finding: Dual-Target Probe for LpxH and LolCDE Pathway Interrogation

Procure this compound for use as a chemical probe in phenotypic screening cascades targeting Gram-negative envelope biogenesis. Its dual-pharmacophore design enables simultaneous assessment of LpxH and LolCDE pathway engagement in a single molecule, reducing the number of compounds needed for initial pathway deconvolution . Use in E. coli ΔtolC and wild-type panels to establish minimum inhibitory concentration (MIC) values and compare resistance frequency against single-target controls (Compound 1 and Compound 2 from Nayar et al. 2015).

5-HT₆ Receptor Lead Generation: CNS-Focused Screening with a Privileged Arylsulfonylpiperazine Scaffold

Deploy this compound as a starting point for 5-HT₆ receptor antagonist lead optimization programs targeting cognitive impairment associated with Alzheimer's disease or schizophrenia. The 4-ethoxyphenylsulfonyl group provides a validated micromolar affinity anchor (parent scaffold IC₅₀ = 1.5 μM) , while the N-(3,5-dimethylpyrazol-1-yl)ethyl substituent offers a vector for further optimization of potency, selectivity, and CNS drug-like properties.

Freedom-to-Operate Lead Scaffold: Circumventing Dominant 5-HT₆ Patent Estates

For biotech and pharmaceutical organizations with active 5-HT₆ receptor programs, this compound serves as a structurally differentiated lead scaffold that falls outside the generic claims of major patent families (US8563723B2, WO2011001243A1) . Initiate a medicinal chemistry program around this scaffold to build proprietary IP while leveraging the established 5-HT₆ SAR of the arylsulfonylpiperazine class.

Physicochemical Tool Compound: Exploring the LogD Permeability Window for Gram-Negative Cell Envelope Targets

Use this compound as a reference standard in permeability studies to define the optimal logD window for Gram-negative antibacterial discovery. Its predicted intermediate logD (~3.0–3.5) bridges the gap between the highly lipophilic pyrazole series (logD 4.3) and the more polar sulfonylpiperazine series (logD 2.7) , enabling systematic investigation of the relationship between lipophilicity and outer membrane penetration across the LpxH/LolCDE target space.

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